![molecular formula C33H36N4O7S B3008784 6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688061-18-9](/img/structure/B3008784.png)
6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is a useful research compound. Its molecular formula is C33H36N4O7S and its molecular weight is 632.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The compound features a quinazolinone core with various substituents that enhance its biological activity. The structure can be broken down as follows:
- Core Structure : Quinazolinone derivative
- Functional Groups :
- Ethoxy and methoxy phenyl groups
- Sulfanyl and carbamoyl moieties
- Hexanamide side chain
Molecular Formula
The molecular formula is C26H30N2O4S, with a molecular weight of approximately 490.60 g/mol.
Anticancer Potential
Recent studies have highlighted the anticancer properties of quinazolinone derivatives. For instance, compounds similar to the one have been shown to exhibit significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values around 5.70 - 8.10 µM were reported for related quinazolinone derivatives, indicating promising efficacy in inhibiting cancer cell proliferation .
- HCT-116 (colon cancer) : Another study indicated that certain derivatives could induce apoptosis and cell cycle arrest at the G1 phase, showcasing their potential as anticancer agents .
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Inhibition of Key Enzymes : Many quinazolinone derivatives act as inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer progression.
- Induction of Apoptosis : The compound may induce apoptosis through upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest : Studies have shown that these compounds can effectively halt the cell cycle, preventing cancer cells from dividing and proliferating.
Study on Quinazolinone Derivatives
A study published in 2024 evaluated a series of quinazolinone derivatives for their cytotoxicity against various cancer cell lines. The results demonstrated that derivatives with specific substitutions exhibited enhanced potency compared to standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | MCF-7 | 5.70 | EGFR Inhibition |
B | HCT-116 | 2.90 | Apoptosis Induction |
C | A549 | 4.30 | Cell Cycle Arrest |
Pharmacological Profiles
In another investigation, the pharmacological profiles of similar compounds revealed that they not only acted as cytotoxic agents but also displayed anti-inflammatory properties, making them suitable candidates for combination therapies in cancer treatment .
Applications De Recherche Scientifique
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that quinazoline-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Quinazolines are recognized for their ability to combat bacterial infections and have been evaluated against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds exhibit bactericidal activity by disrupting bacterial cell wall synthesis and function .
Anti-inflammatory Effects
Research has indicated that quinazoline derivatives can serve as anti-inflammatory agents. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, thereby reducing inflammation in various models of inflammatory diseases .
Table 2: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of quinazoline derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7). The results showed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase. This finding underscores the potential use of such compounds in developing targeted cancer therapies .
Case Study: Antimicrobial Efficacy
In another study evaluating the antimicrobial properties of related quinazoline compounds, it was found that they exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics, suggesting a promising avenue for new antimicrobial agents .
Q & A
Q. Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
For structural confirmation, use a combination of:
- High-resolution mass spectrometry (HR-MS) to verify molecular formula.
- Multinuclear NMR (¹H, ¹³C, DEPT, HSQC, HMBC) to resolve complex quinazoline and dioxolane moieties. highlights the necessity of detailed stereochemical analysis for structurally similar compounds, requiring 2D NMR to resolve overlapping signals in polycyclic systems .
- X-ray crystallography (if crystalline) to resolve ambiguities in regiochemistry, as seen in studies of methyl-substituted quinazolines ( ) .
- HPLC-PDA/ELSD for purity assessment, with method optimization using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .
Q. Advanced: How can factorial design optimize the synthetic yield of this compound, given its complex heterocyclic core?
Methodological Answer:
Employ a response surface methodology (RSM) to systematically evaluate interactions between variables. Key factors include:
Variable | Range | Impact |
---|---|---|
Reaction temperature | 80–120°C | Affects ring-closure efficiency |
Catalyst loading (e.g., Pd/C) | 1–5 mol% | Critical for Suzuki couplings |
Solvent polarity (DMF vs. THF) | — | Influences solubility of intermediates |
Reaction time | 12–48 hrs | Longer times may degrade labile groups |
Use a Box-Behnken design to minimize experimental runs while identifying nonlinear relationships. emphasizes factorial design for optimizing multi-step syntheses, reducing resource consumption by 40–60% . Post-optimization, validate with triplicate runs (p < 0.05).
Q. Basic: What protocols ensure the compound’s stability during storage and biological assays?
Methodological Answer:
- Storage: Lyophilize and store at -80°C under argon, as ether and carbamate groups are prone to hydrolysis ( ) .
- Stability testing: Use accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. For aqueous assays, add 0.1% BSA to prevent nonspecific adsorption.
Q. Advanced: How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from methodological variability. Mitigate this by:
Standardizing assay conditions (e.g., cell line passage number, serum batch, incubation time).
Cross-validating using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50).
Meta-analysis of raw data from public repositories (e.g., ChEMBL) to identify outliers. highlights the use of UCINET 6.0 for systematic content analysis to resolve contradictory findings .
Q. Basic: What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular dynamics (MD) simulations (GROMACS/AMBER) to assess membrane permeability via logP calculations.
- Docking studies (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots.
- COMSOL Multiphysics for diffusion modeling in tissue matrices ( ) .
Q. Advanced: What reactor design considerations are critical for scaling up the synthesis while maintaining enantiomeric purity?
Methodological Answer:
Adopt a continuous-flow microreactor system with:
- In-line IR monitoring to detect intermediates in real-time.
- Static mixers to enhance mass transfer during exothermic steps (e.g., carbamate formation).
- Temperature-controlled zones (±1°C) to prevent racemization. classifies such innovations under "Reaction fundamentals and reactor design" for scalable processes .
Q. Basic: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) to confirm target binding.
- CRISPR knockouts of the putative target (e.g., kinase domain) to observe loss of activity.
- Fluorescence polarization with labeled probes for competitive binding studies () .
Q. Advanced: How can theoretical and experimental approaches be integrated to elucidate structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Generate QSAR models (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic descriptors from a library of analogs.
Synthesize top-predicted derivatives with systematic substitutions (e.g., methoxy → ethoxy groups).
Validate predictions via free-energy perturbation (FEP) calculations (Schrödinger Suite). emphasizes iterative theory-experiment feedback loops to refine SAR hypotheses .
Propriétés
IUPAC Name |
6-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O7S/c1-3-42-25-14-10-23(11-15-25)35-31(39)20-45-33-36-27-18-29-28(43-21-44-29)17-26(27)32(40)37(33)16-6-4-5-7-30(38)34-19-22-8-12-24(41-2)13-9-22/h8-15,17-18H,3-7,16,19-21H2,1-2H3,(H,34,38)(H,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFNTLVXIUWOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.